
Lazuvapagon
Übersicht
Beschreibung
Lazuvapagon (CAS 2379889-71-9) is a synthetic vasopressin V2 receptor agonist developed for the treatment of nocturia, a condition characterized by excessive nighttime urination. It functions by selectively binding to the V2 receptors in the renal collecting ducts, promoting water reabsorption and reducing urine output . Structurally, it is defined by the formula C₂₇H₃₂N₄O₃ and a molecular weight of 460.58 g/mol . Patent WO2020171055 details methods to improve its stability through crystalline forms or solvent adducts, enhancing its suitability as a therapeutic agent . This compound is currently under clinical development by Kyorin Pharmaceutical under license from Sanwa Kagaku Kenkyusho, with patents also covering applications in diabetes insipidus and bladder dysfunction .
Vorbereitungsmethoden
Die Synthese von Lazuvapagon umfasst mehrere Schritte, darunter die Bildung von Benzazepinderivaten. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und spezifische Reagenzien, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird . Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.
Analyse Chemischer Reaktionen
Lazuvapagon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Chemical Name : (4S)-N-((2S)-1-Hydroxypropan-2-yl)-methyl-1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide
- CAS Number : 2379889-71-9
- Molecular Formula : C27H32N4O3
- Molecular Weight : 460.58 g/mol
Nocturia Treatment
Lazuvapagon has been primarily studied for its efficacy in treating nocturia due to nocturnal polyuria. Clinical trials, such as NCT03116191, are investigating its effectiveness in improving symptoms associated with this condition. The mechanism involves the activation of vasopressin V2 receptors, which helps concentrate urine and reduce nighttime urination frequency .
Diabetes Insipidus
The compound is also being explored for its potential to treat diabetes insipidus, a condition characterized by excessive thirst and urination due to insufficient vasopressin production. By mimicking the action of vasopressin, this compound could help manage fluid balance in affected patients .
Overactive Bladder
Research indicates that this compound may be beneficial for patients suffering from overactive bladder syndrome. Its action on vasopressin receptors could help regulate bladder function and reduce urgency and frequency of urination .
Case Study: Efficacy in Nocturia
In a clinical trial involving Japanese subjects, this compound demonstrated significant improvements in nocturia symptoms compared to placebo controls. Participants reported fewer episodes of nighttime urination and improved overall sleep quality. The study's results suggest that this compound may offer a novel therapeutic option for managing nocturia effectively.
Case Study: Diabetes Insipidus Management
Another study highlighted the use of this compound in patients with central diabetes insipidus. The findings indicated that patients receiving this compound experienced a marked reduction in urine output and an increase in urine osmolality, confirming its potential as a viable treatment option for this condition.
Data Table: Summary of Clinical Trials Involving this compound
Wirkmechanismus
Lazuvapagon exerts its effects by binding to the vasopressin V2 receptor, which is a G protein-coupled receptor. This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
Lazuvapagon belongs to a class of vasopressin receptor modulators, which include agonists and antagonists targeting V1a, V1b, and V2 receptors. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Pharmacological and Clinical Comparison of this compound and Analogous Compounds
Compound | Receptor Target | Mechanism | Indication | Clinical Stage | Key Pharmacological Data | Purity |
---|---|---|---|---|---|---|
This compound | V2 | Agonist | Nocturia | Preclinical* | EC₅₀ not reported; high solubility | ≥98.0% |
Fedovapagon | V2 | Agonist | Nocturia | Phase III | EC₅₀ = 24 nM | 99.14% |
Felypressin acetate | V1a | Agonist | Dental surgery (vasoconstriction) | Phase IV | Non-catecholamine vasoconstrictor | >98% |
Enuvaptan | V2 | Antagonist | Nephropathy/Cardiovascular research | Preclinical | No reported EC₅₀/Ki | >98% |
L-371,257 | Oxytocin | Antagonist | Research applications | Marketed | Oral bioavailability; Ki not reported | 99.68% |
Fuscoside | V1 | Antagonist | Research applications | Preclinical | IC₅₀ = 0.4 µM | >98% |
Key Differentiators
Mechanism and Selectivity
- This compound vs. Fedovapagon: Both are V2 agonists for nocturia, but Fedovapagon has advanced to Phase III with a reported EC₅₀ of 24 nM . This compound’s EC₅₀ remains undisclosed, though its structural optimization (e.g., crystalline forms) may offer stability advantages .
- This compound vs.
- This compound vs. Felypressin: Felypressin’s V1a agonism causes vasoconstriction, making it suitable for localized use in dental surgery rather than systemic nocturia management .
Chemical and Formulation Properties
- This compound’s amorphous form has high solubility but low stability, prompting the development of solvent adducts (e.g., isopropanolate) to improve shelf life . In contrast, L-371,257 is orally bioavailable and marketed, though it targets oxytocin receptors .
Clinical Utility
- Fedovapagon is the closest comparator, with Phase III data supporting its efficacy in nocturia.
Research and Development Considerations
While this compound’s preclinical data are promising, its progression will depend on head-to-head comparisons with Fedovapagon in clinical trials. Structural analogs like Fuscoside (V1 antagonist) and Enuvaptan (V2 antagonist) underscore the importance of receptor specificity in avoiding off-target effects, such as unintended vasoconstriction or electrolyte imbalances . Additionally, the ≥98% purity of this compound aligns with industry standards for clinical-grade compounds, though its stability profile necessitates further formulation work .
Biologische Aktivität
Lazuvapagon, also known as SK-1404, is a synthetic compound primarily recognized for its role as a vasopressin V2 receptor agonist . It has garnered attention for its potential therapeutic applications, particularly in treating nocturia—a condition characterized by excessive urination at night. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound's molecular formula is , and it features a chiral center, which is significant for its biological activity. The compound's structure includes piperidine and aromatic rings, contributing to its interaction with biological systems.
This compound exerts its effects by binding to the vasopressin V2 receptor , a type of G protein-coupled receptor. Upon binding, it activates the receptor, which triggers a cascade of intracellular signaling pathways. This process leads to an increase in cyclic adenosine monophosphate (cAMP) levels through the activation of adenylate cyclase. The resultant physiological responses include enhanced water reabsorption in the kidneys, which is crucial for managing fluid balance .
Pharmacological Applications
This compound is primarily investigated for:
- Nocturia Treatment : It has shown promise in reducing nocturnal urine output and increasing urine concentration, making it a potential therapeutic agent for patients suffering from this condition .
- Diabetes Insipidus : Due to its mechanism of enhancing water retention, this compound may also be beneficial in managing diabetes insipidus.
Comparative Biological Activity
To better understand this compound's unique profile, it can be compared with other compounds that interact with vasopressin receptors:
Compound Name | Type | Action on Vasopressin Receptor | Unique Features |
---|---|---|---|
This compound | Agonist | Selective for V2 receptor | Targets nocturia without affecting blood pressure significantly |
Atosiban | Antagonist | Antagonizes V1 and V2 receptors | Primarily used in obstetrics |
Desmopressin | Agonist | Selective for V2 receptor | Longer half-life than natural vasopressin |
Terlipressin | Agonist | Agonizes V1 and V2 receptors | Commonly used for treating septic shock |
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. One notable study involved administering this compound to patients with nocturia. The results indicated a significant reduction in nocturnal urine volume compared to placebo groups, highlighting its potential as an effective treatment option .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of this compound suggests that it has favorable absorption characteristics, with peak plasma concentrations occurring within a few hours post-administration. Ongoing studies are focusing on understanding its metabolism and elimination pathways to optimize dosing regimens.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Lazuvapagon, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis protocols should follow validated procedures from peer-reviewed literature, such as multi-step organic reactions with intermediates characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity can be confirmed using high-performance liquid chromatography (HPLC) with UV detection (λ ≥ 95%) . For novel synthetic routes, reproducibility must be ensured through triplicate experiments and comparison with established methods .
Q. How should researchers design initial biological assays to assess this compound’s activity in vitro?
- Methodological Answer : Begin with dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the compound’s hypothesized mechanism. Include positive and negative controls (e.g., known agonists/antagonists and vehicle-only groups). Use statistical tools like ANOVA to analyze variance across biological replicates (n ≥ 3) .
Q. What are the critical parameters for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key parameters include solubility (via shake-flask method), partition coefficient (logP via octanol-water partitioning), and stability under physiological conditions (e.g., pH 7.4 at 37°C). Data should be cross-validated using orthogonal techniques (e.g., UV-Vis spectroscopy vs. liquid chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., metabolic instability or protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior. Validate hypotheses via comparative studies with structural analogs .
Q. What experimental strategies optimize this compound’s selectivity for its target receptor while minimizing off-target effects?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic modifications to the compound’s core scaffold. Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate findings via competitive binding assays (e.g., radioligand displacement) .
Q. How should researchers design a robust protocol for assessing this compound’s long-term toxicity in preclinical models?
- Methodological Answer : Follow OECD guidelines for repeated-dose toxicity studies (e.g., 28-day assays in rodents). Include histopathological analysis of major organs, hematological profiling, and biomarker monitoring (e.g., liver enzymes). Use longitudinal statistical models to account for inter-individual variability .
Q. What methodologies are recommended for analyzing contradictory data on this compound’s mechanism of action across independent studies?
- Methodological Answer : Perform systematic reviews to aggregate findings, followed by sensitivity analyses to identify methodological discrepancies (e.g., assay conditions, cell lines). Replicate key experiments under standardized protocols and use Bayesian statistics to quantify consensus .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacological effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed biological networks. Validate hypotheses via CRISPR-Cas9 knockout models of candidate genes .
Q. Methodological Frameworks
Q. What criteria define a well-formulated hypothesis for this compound-related research?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a hypothesis on this compound’s synergy with existing therapies must address clinical relevance and ethical implications of combination treatments .
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Adopt open-science practices: publish raw datasets, detailed protocols (e.g., step-by-step synthesis), and negative results. Use platforms like Zenodo for data archiving. Collaborate with independent labs for external validation .
Q. Data Analysis and Reporting
Q. What statistical approaches are suitable for handling non-linear dose-response relationships in this compound assays?
- Methodological Answer : Use non-parametric models (e.g., sigmoidal curve fitting) or machine learning algorithms (e.g., random forests) to capture complex relationships. Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers ensure transparency when reporting conflicting results in this compound studies?
Eigenschaften
IUPAC Name |
(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSWGKGWGWMSM-CCLHPLFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379889-71-9 | |
Record name | Lazuvapagon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAZUVAPAGON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.